molecular formula C22H18N6 B057876 Rilpivirine, (Z)- CAS No. 500287-94-5

Rilpivirine, (Z)-

Numéro de catalogue: B057876
Numéro CAS: 500287-94-5
Poids moléculaire: 366.4 g/mol
Clé InChI: YIBOMRUWOWDFLG-ARJAWSKDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily used in combination antiretroviral therapy (ART) for HIV-1 infection. Its (E)-isomer is the therapeutically active form, approved for clinical use due to its potent inhibition of viral replication . The (Z)-isomer, however, is a stereoisomeric impurity that arises during synthesis or degradation. Analytical methods, such as reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC), are critical for distinguishing between these isomers and ensuring drug purity, as the (Z)-isomer lacks therapeutic efficacy and may compromise safety .

Mécanisme D'action

Target of Action

Rilpivirine, also known as (1Z)-Rilpivirine or Rilpivirine, (Z)-, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of Rilpivirine is the reverse transcriptase enzyme of the HIV-1 virus .

Mode of Action

Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase . Its binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, like HIV-1 replication . The internal conformational flexibility of Rilpivirine and the plasticity of its interacting binding site gives it a very high potency and reduces the chance of resistance compared to other NNRTIs .

Biochemical Pathways

Rilpivirine interferes with the HIV-1 replication cycle by inhibiting the reverse transcriptase enzyme, which is crucial for the virus’s ability to replicate its genetic material and infect new cells . By blocking this enzyme, Rilpivirine prevents the virus from multiplying, thereby reducing the viral load in the body .

Pharmacokinetics

Rilpivirine is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . Drugs that induce or inhibit CYP3A may thus affect the clearance of Rilpivirine . The solubility and systemic absorption of Rilpivirine is pH-dependent, as demonstrated by an increased bioavailability in an acidic environment . When taken by mouth, Rilpivirine reaches highest levels in the blood plasma after about four to five hours . Rilpivirine is 99.7% bound to plasma proteins in vitro, primarily to albumin .

Result of Action

The molecular and cellular effects of Rilpivirine’s action primarily involve the inhibition of HIV-1 replication, leading to a decrease in viral load and an increase in CD4 cell count . This helps to strengthen the immune system and reduce the risk of HIV-related illnesses . Rilpivirine has also been observed to cause an anti-adipogenic and pro-inflammatory response pattern but only at high concentrations .

Action Environment

The efficacy of Rilpivirine can be influenced by various environmental factors. For instance, co-administration with drugs that induce the liver enzyme CYP3A4, such as carbamazepine, phenytoin, rifampicin, and St John’s wort, is contraindicated due to the potential for reduced bioavailability of Rilpivirine . Furthermore, a post hoc analysis to identify factors associated with an increased risk for confirmed virologic failure (CVF) showed that a BMI ≥30 kg/m^2, when present in combination with ≥1 additional baseline risk factor (baseline RPV resistance-associated mutations or HIV-1 subtype A6/A1), was associated with an increased risk of CVF .

Analyse Biochimique

Biochemical Properties

Rilpivirine, (Z)- plays a significant role in biochemical reactions, particularly in the inhibition of HIV-1 reverse transcriptase . It interacts with enzymes such as HIV-1 reverse transcriptase and proteins involved in the replication of HIV-1 . The interaction of Rilpivirine, (Z)- with these biomolecules is non-competitive, resulting in the blockage of RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication .

Cellular Effects

Rilpivirine, (Z)- has profound effects on various types of cells and cellular processes. It influences cell function by reducing HIV-related inflammation . It may also cause disturbances in lipid metabolism and ultimately in adipose tissue distribution and function . It has been observed that Rilpivirine, (Z)- can greatly reduce triglyceride levels in adipose cells .

Molecular Mechanism

The mechanism of action of Rilpivirine, (Z)- involves its binding to the reverse transcriptase enzyme . This binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, thereby inhibiting HIV-1 replication . The internal conformational flexibility of Rilpivirine, (Z)- and the plasticity of its interacting binding site contribute to its high potency and reduced chance of resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Rilpivirine, (Z)- have been observed to change over time. For instance, the plasma concentrations at Weeks 4 and 8 were 15.4- and 5.3-fold above the protein-adjusted 90% inhibitory concentration for cabotegravir and 4.7- and 2.4-fold for Rilpivirine, respectively .

Dosage Effects in Animal Models

While there are no published animal models evaluating the antiviral effects of Rilpivirine, (Z)- , it has demonstrated a hepatoprotective effect in several animal models of chronic liver injury . This effect is related to its anti-fibrogenic and apoptotic action .

Metabolic Pathways

Rilpivirine, (Z)- is primarily metabolized by CYP3A4 . Therefore, it is susceptible to drug-drug interactions with inhibitors, and particularly inducers of drug-metabolizing enzymes .

Transport and Distribution

Rilpivirine, (Z)- is 99.7% bound to plasma proteins in vitro, primarily to albumin . It is a substrate and inducer of cytochrome P450 (CYP) 3A4 and only 0.03% is eliminated as unchanged drug in the urine .

Subcellular Localization

Given its role as a non-nucleoside reverse transcriptase inhibitor, it is likely to be localized in the cytoplasm where it can interact with the HIV-1 reverse transcriptase enzyme .

Activité Biologique

Rilpivirine (Z)-, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily used in the treatment of HIV-1. This compound belongs to the diarylpyrimidine class and exhibits significant antiviral activity, particularly against various strains of HIV. This article explores its biological activity, including its mechanism of action, efficacy in clinical studies, and resistance profiles.

Rilpivirine functions by binding to the non-nucleoside reverse transcriptase inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme. This binding induces conformational changes that inhibit the enzyme's function, thereby preventing viral replication. The presence of a cyanovinyl moiety enhances its binding affinity and potency against both wild-type and resistant HIV-1 strains .

In Vitro Activity

Rilpivirine demonstrates potent antiviral activity with a median effective concentration (EC50) against HIV-1:

  • HIV-1 IIIB : 0.73 nM (range: 0.39-0.98 nM)
  • HIV-1 Group M : 0.07 to 1.01 nM
  • HIV-2 : 5220 nM (range: 2510 to 10830 nM)

Compared to first-generation NNRTIs, rilpivirine has a higher genetic barrier to resistance, maintaining efficacy against many NNRTI-resistant mutations such as L100I, K103N, and Y181C .

Case Studies and Trials

  • LATTE-2 Study :
    • Duration: 5 years
    • Participants: 274
    • Findings: High rates of virologic response with 88% of participants on an every-two-month regimen remaining virally suppressed .
  • POLAR Study :
    • Duration: 12 months
    • Findings: No participants lost viral suppression after switching to a long-acting injectable regimen of cabotegravir and rilpivirine from an oral regimen .
  • Meta-analysis :
    • Included trials with 2522 treatment-naive adults.
    • Rilpivirine showed non-inferior efficacy compared to efavirenz at week 48.
    • Virological failure rates were significantly lower with rilpivirine (RR = 1.70) compared to efavirenz .

Resistance Profile

Rilpivirine exhibits a robust resistance profile. In a study involving 4,786 HIV-1 recombinant clinical isolates resistant to at least one NNRTI, approximately 62% retained sensitivity to rilpivirine . This characteristic makes it a valuable option for patients who have developed resistance to other NNRTIs.

Pharmacokinetics

Rilpivirine is characterized by its favorable pharmacokinetic properties:

  • Oral Bioavailability : Effective when administered orally.
  • Half-life : Allows for once-daily dosing in treatment regimens.
  • Tissue Distribution : Studies indicate significant concentrations in lymphatic tissues, which is crucial for targeting HIV reservoirs .

Safety Profile

The safety profile of rilpivirine is generally favorable compared to older NNRTIs like efavirenz. Common adverse events include:

  • Rash
  • Neurological effects
  • Fewer metabolic side effects observed in clinical trials .

Summary Table of Rilpivirine's Biological Activity

ParameterValue/Description
ClassNon-nucleoside reverse transcriptase inhibitor
EC50 Against HIV-1 IIIB0.73 nM
EC50 Against HIV-25220 nM
Resistance BarrierHigh
Key Mutations Retained SensitivityL100I, K103N, Y181C
Common Adverse EventsRash, neurological effects

Applications De Recherche Scientifique

Antiretroviral Therapy

1.1 Mechanism of Action
Rilpivirine works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. It prevents the synthesis of proviral DNA from the viral RNA, thereby interrupting the viral life cycle early on. This mechanism makes it a valuable option for both treatment and prevention strategies against HIV-1 infection .

1.2 Clinical Efficacy
Rilpivirine is commonly used in combination with other antiretroviral drugs such as emtricitabine and tenofovir disoproxil fumarate (TDF). Clinical trials have demonstrated that this combination is effective in achieving virological suppression comparable to efavirenz-based regimens . Notably, rilpivirine has shown a favorable resistance profile against NNRTI-resistant strains of HIV-1, making it a preferred choice for treatment-experienced patients .

Long-Acting Formulations

2.1 Nanosuspension Development
Recent studies have explored the development of rilpivirine nanosuspensions for long-acting injectable formulations. These formulations aim to enhance adherence to therapy by allowing less frequent dosing. In preclinical studies, rilpivirine administered as a nanosuspension demonstrated sustained release over extended periods, with tolerability profiles indicating safety for subcutaneous and intramuscular administration .

Formulation Type Administration Route Release Duration Safety Profile
NanosuspensionSubcutaneous/IntramuscularUp to 6 monthsWell tolerated

Therapeutic Drug Monitoring

3.1 Importance of Trough Concentrations
Monitoring rilpivirine plasma trough concentrations has been shown to correlate with virological outcomes in patients undergoing antiretroviral therapy. A study indicated that maintaining plasma concentrations above 70 ng/mL could improve virological response rates and reduce the emergence of resistance mutations . This highlights the necessity for individualized dosing strategies based on pharmacokinetic data.

Repurposing for Oncology

4.1 Antineoplastic Activity
Emerging research suggests that rilpivirine may possess antitumor properties, making it a candidate for repurposing in cancer treatment. Studies have reported its inhibitory effects on various cancer cell lines, including those associated with leukemia and breast cancer . The compound demonstrated cytotoxic effects at varying concentrations across different cancer models.

Cancer Type Cell Line IC50 Value (μM)
Acute LeukemiaMOLT-34.3
Cervical CancerHeLa11.3
Breast CancerT47-D15.0
Lung CarcinomaH69AR57.1

Q & A

Q. How can researchers design pharmacokinetic studies to evaluate rilpivirine exposure variations during pregnancy, and what methodological considerations are critical for data reliability?

Basic Research Question
Answer: Pharmacokinetic (PK) studies during pregnancy require longitudinal sampling across trimesters and postpartum to account for physiological changes (e.g., increased hepatic metabolism, altered plasma volume). Key considerations include:

  • Sampling Strategy : Measure trough concentrations (C0h) and area under the curve (AUC) at steady state .
  • Analytical Validation : Use validated LC-MS/MS assays to quantify rilpivirine levels, ensuring sensitivity to detect subtherapeutic thresholds (e.g., Cmin <0.04 mg/L) .
  • Control Groups : Compare PK parameters in pregnant vs. non-pregnant cohorts or postpartum data to isolate pregnancy-specific effects .

Q. What experimental approaches resolve contradictions in rilpivirine’s virologic efficacy between clinical trials and real-world data, particularly in treatment-naïve populations?

Advanced Research Question
Answer: Contradictions often arise from differences in baseline viral load, adherence rates, or resistance profiles. Methodological solutions include:

  • Post Hoc Analysis : Stratify data by baseline HIV-1 RNA levels (e.g., <100,000 vs. ≥100,000 copies/mL) to identify subgroups with higher virologic failure risk .
  • Resistance Genotyping : Screen for pre-existing NNRTI mutations (e.g., K101E, E138K) using population sequencing, as cross-resistance with etravirine occurs in >90% of rilpivirine-resistant cases .
  • Adherence Metrics : Incorporate electronic drug monitoring or patient-reported outcomes to control for adherence variability .

Q. How should in vitro models be optimized to assess rilpivirine’s mechanism of action when combined with hormonal therapies (e.g., estradiol)?

Advanced Research Question
Answer:

  • Cell Culture Systems : Use human adipocyte or peripheral blood mononuclear cell (PBMC) models to evaluate cytokine release (e.g., IL-8) under combinatorial treatment .
  • Dose-Response Curves : Test rilpivirine at clinically relevant concentrations (e.g., 10 µM) alongside estradiol, ensuring solubility in DMSO ≤0.1% to avoid cytotoxicity .
  • Statistical Design : Apply ANOVA with post-hoc Tukey tests to distinguish synergistic vs. additive effects .

Q. What methodologies validate rilpivirine’s genetic barrier to resistance in low-resource settings with high NNRTI pretreatment resistance?

Basic Research Question
Answer:

  • Phenotypic Assays : Use recombinant virus assays to quantify fold-changes in rilpivirine IC50 against site-directed mutants (e.g., E138K) .
  • Clinical Correlation : Link in vitro resistance data to virologic failure rates in phase 3 trials (e.g., ECHO/THRIVE), where rilpivirine failure correlated with baseline viral load >100,000 copies/mL .

Q. How can researchers address rilpivirine’s reduced exposure in the third trimester of pregnancy while ensuring fetal safety?

Advanced Research Question
Answer:

  • Dose Adjustment Studies : Compare standard 25 mg/day dosing to escalated regimens (e.g., 50 mg/day) using physiologically based pharmacokinetic (PBPK) modeling .
  • Cord Blood Analysis : Measure rilpivirine cord-to-maternal plasma ratios (target: ~0.50) to assess fetal exposure .
  • Safety Endpoints : Monitor neonatal outcomes (e.g., birth defects, Apgar scores) in prospective cohort studies .

Q. What statistical frameworks are optimal for analyzing rilpivirine’s non-inferiority to efavirenz in pooled clinical trial data?

Basic Research Question
Answer:

  • ITT-TLOVR Analysis : Apply intent-to-treat time-to-loss-of-virologic-response criteria with a non-inferiority margin of 10–12% .
  • Covariate Adjustment : Use multivariate regression to control for confounders like baseline CD4+ count and geographic region .

Q. How do rilpivirine’s drug-drug interaction (DDI) profiles inform co-administration protocols with CYP3A4 inducers (e.g., rifampicin)?

Advanced Research Question
Answer:

  • In Vitro/In Vivo Bridging : Conduct CYP3A4 induction assays (e.g., human hepatocyte models) and correlate with clinical DDI studies showing 80% AUC reduction with rifampicin .
  • Dose Recommendations : Prohibit co-administration with rifampicin; for rifabutin, increase rilpivirine to 50 mg/day and monitor trough concentrations .

Q. What in vitro assays best predict rilpivirine’s efficacy against non-B HIV-1 clades?

Basic Research Question
Answer:

  • Clade-Specific Replicons : Engineer recombinant viruses encoding reverse transcriptase from prevalent clades (e.g., CRF01_AE, C) and test susceptibility in TZM-bl luciferase assays .
  • Clinical Validation : Cross-reference in vitro data with trial outcomes (e.g., THRIVE subgroup analysis by clade) .

Q. How can researchers reconcile discrepancies between rilpivirine’s in vitro potency and in vivo efficacy in long-acting formulations?

Advanced Research Question
Answer:

  • Tissue Penetration Studies : Use mass spectrometry to quantify rilpivirine in lymphoid tissue or genital tract compartments .
  • PK/PD Modeling : Link plasma concentrations to viral decay rates using Emax models to identify target AUC thresholds .

Q. What protocols ensure reproducibility in rilpivirine resistance genotyping across diverse laboratory settings?

Basic Research Question
Answer:

  • Standardized Sequencing : Follow WHO HIVDR protocols for amplification and sequencing of RT codons 1–400 .
  • Quality Control : Participate in external proficiency testing programs (e.g., NIH Virology Quality Assurance) to validate assay sensitivity .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Rilpivirine vs. Efavirenz

Efavirenz, a first-generation NNRTI, has been a cornerstone of HIV treatment but is associated with significant side effects. Comparative studies highlight key differences:

Parameter Rilpivirine Efavirenz References
Efficacy Non-inferior to efavirenz in viral suppression (<100,000 copies/mL) Higher virological failure rates with rilpivirine at baseline VL >100,000 copies/mL
Safety Lower incidence of CNS effects (e.g., dizziness, rash) Higher rates of CNS toxicity (37% vs. 16%) and rash (14% vs. 3%)
Metabolic Impact Neutral effect on lipid profiles Increases LDL and total cholesterol
Resistance Profile Retains potency against common RT mutants (e.g., K103N, Y181C) High resistance rates in K103N mutants

Structural insights from crystallography reveal that rilpivirine’s cinnamonitrile group forms water-mediated interactions with HIV-1 reverse transcriptase (RT), enhancing binding affinity and resistance resilience compared to efavirenz .

Rilpivirine vs. Nevirapine

Nevirapine, another first-generation NNRTI, has limitations in resistance and toxicity:

  • Resistance : Nevirapine is ineffective against the Y181C mutant, whereas rilpivirine maintains activity .
  • Hepatotoxicity : Nevirapine carries a black-box warning for severe liver toxicity, while rilpivirine exhibits a favorable hepatic safety profile .
  • Dosing : Rilpivirine’s compatibility with proton-pump inhibitors (via pH-dependent absorption) offers flexibility over nevirapine’s strict dosing requirements .

Rilpivirine vs. Doravirine

Doravirine, a newer NNRTI, shares rilpivirine’s improved safety profile but differs in key aspects:

  • Resistance : Doravirine has activity against K103N and Y181C mutants but is less studied in high viral load scenarios.
  • Drug Interactions : Both are CYP3A4 substrates, but rilpivirine’s weak enzyme induction reduces interaction risks with hepatitis C antivirals (e.g., sofosbuvir) .

Structural and Pharmacokinetic Advantages

Rilpivirine’s diarylpyrimidine scaffold optimizes interactions with the NNRTI-binding pocket of RT. Key features include:

  • Hydrophobic substituents that resist displacement by mutant RT residues .
  • Low nanomolar potency against wild-type and resistant strains, surpassing earlier NNRTIs like etravirine .
  • Long-acting intramuscular formulation (with cabotegravir), offering monthly dosing versus daily oral regimens .

Clinical Considerations and Limitations

  • Viral Load Threshold : Rilpivirine is contraindicated in treatment-naïve patients with baseline HIV RNA >100,000 copies/mL due to higher virological failure rates .
  • Pregnancy Data: Limited safety data in pregnancy necessitate cautious use .

Propriétés

IUPAC Name

4-[[4-[4-[(Z)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBOMRUWOWDFLG-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500287-94-5
Record name Rilpivirine, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RILPIVIRINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11O8GSL573
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
Rilpivirine, (Z)-
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
Rilpivirine, (Z)-
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
Rilpivirine, (Z)-
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
Rilpivirine, (Z)-
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
Rilpivirine, (Z)-
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
2-[(2-Chloro-6-fluorophenyl)methyl]-6,7-dimethoxy-1-propylisoquinolin-2-ium
Rilpivirine, (Z)-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.